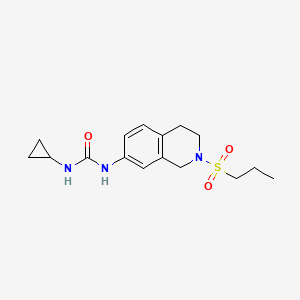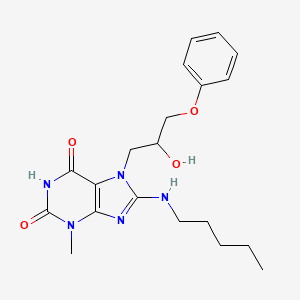
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a synthetic chemical compound known for its diverse applications in both scientific research and various industries. The compound's unique structure, combining a tetrahydroquinoline core with sulfonyl functionalities, endows it with intriguing chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis begins with the reaction of propylsulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the propylsulfonyl derivative.
Further Functionalization: : The propylsulfonyl-tetrahydroquinoline undergoes sulfonylation with p-tolylmethanesulfonyl chloride in the presence of a base to yield N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide.
Industrial Production Methods: : Scale-up for industrial production typically involves optimization of reaction conditions, such as temperature, solvent choice, and purification steps, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoes oxidation reactions particularly at the quinoline ring.
Reduction: : Reductive processes can target the sulfonyl groups.
Substitution: : Aromatic substitution reactions facilitated by the presence of the electron-donating sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like bromine or iodine for halogenation reactions.
Major Products: : Depending on the reaction type, products range from variously substituted quinolines to reduced amine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: : Acts as a ligand in catalytic processes, enhancing the reactivity of transition metals.
Material Science: : Incorporated into polymers to alter mechanical properties and enhance thermal stability.
Biology:
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor, particularly for sulfonamide-sensitive enzymes.
Cell Signaling: : Studies suggest it plays a role in modulating cell signaling pathways.
Medicine:
Drug Development: : Serves as a scaffold for developing new therapeutics targeting diseases like cancer and bacterial infections.
Industry:
Chemical Synthesis: : Used as an intermediate in the production of dyes, agrochemicals, and other fine chemicals.
Mécanisme D'action
Molecular Targets: : The compound interacts with various biological targets, including enzymes and receptor proteins, through its sulfonyl and quinoline groups.
Pathways Involved: : Participates in pathways involving enzyme inhibition and signal transduction, influencing cellular processes and biological responses.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to other sulfonamide compounds, N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide stands out due to its dual sulfonyl functionalities and the presence of the tetrahydroquinoline core.
Similar Compounds
Sulfanilamide: : Basic structure for many sulfonamide drugs.
Tetrahydroquinoline derivatives: : Various derivatives with different substituents on the quinoline ring.
This compound encapsulates the intersection of organic synthesis, biological research, and industrial applications, making it a versatile and valuable compound. What do you think? Curious about exploring any of these aspects further?
Propriétés
IUPAC Name |
1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-14-19(10-11-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWEEJSWTYAFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)
![6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2387003.png)

![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)
![ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B2387010.png)



![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)
![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)
![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
